N'-[(E)-(4-bromophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2-oxopiperidine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an electron donor, facilitating electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-bromophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide is unique due to the presence of the bromine atom in the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14BrN3O2 |
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Molecular Weight |
324.17 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C13H14BrN3O2/c14-10-5-3-9(4-6-10)8-16-17-13(19)11-2-1-7-15-12(11)18/h3-6,8,11H,1-2,7H2,(H,15,18)(H,17,19)/b16-8+ |
InChI Key |
MDKUBXMAHBZYSG-LZYBPNLTSA-N |
Isomeric SMILES |
C1CC(C(=O)NC1)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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